Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide structure
96293-17-3 structure
Nome do Produto:(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
N.o CAS:96293-17-3
MF:C25H24N2O2
MW:384.470266342163
MDL:MFCD00145260
CID:809911
PubChem ID:354335054

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
    • FD1115
    • (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
    • (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
    • N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
    • [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
    • AK327439
    • IPSABLMEYFYEHS-QHCPKHFHSA-N
    • SBB001753
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
    • (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
    • (S)-2-(N-Benzylprolyl)aminobenzophenone
    • CS-0011031
    • SCHEMBL601411
    • (s)-n-benzylproline (2-benzoylphenyl)amide
    • AKOS001756321
    • DTXSID90359670
    • 96293-17-3
    • MFCD00145260
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • B5519
    • WDA29317
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • DB-322111
    • AS-10082
    • (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • MDL: MFCD00145260
    • Inchi: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
    • Chave InChI: IPSABLMEYFYEHS-QHCPKHFHSA-N
    • SMILES: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O

Propriedades Computadas

  • Massa Exacta: 384.183778g/mol
  • Carga de Superfície: 0
  • XLogP3: 5.1
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Ligações Rotativas: 6
  • Massa monoisotópica: 384.183778g/mol
  • Massa monoisotópica: 384.183778g/mol
  • Superfície polar topológica: 49.4Ų
  • Contagem de Átomos Pesados: 29
  • Complexidade: 551
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 1

Propriedades Experimentais

  • Cor/Forma: Not available
  • Densidade: 1.1573 (rough estimate)
  • Ponto de Fusão: 98.0 to 102.0 deg-C
  • Ponto de ebulição: 606°C at 760 mmHg
  • Ponto de Flash: 320.3±31.5 °C
  • Índice de Refracção: 1.5500 (estimate)
  • PSA: 49.41000
  • LogP: 4.53160
  • λmax: 240(MeOH)(lit.)
  • Solubilidade: Not available
  • Pressão de vapor: 0.0±1.7 mmHg at 25°C

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Informações de segurança

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D917365-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
5g
$115 2023-09-03
eNovation Chemicals LLC
D917365-10g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
10g
$195 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1081018-25g
(S)-2-(N-Benzylprolyl)aminobenzophenone
96293-17-3 97%
25g
¥2121.00 2024-04-23
Key Organics Ltd
AS-10082-1MG
(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
96293-17-3 >99%
1mg
£37.00 2025-02-09
abcr
AB483446-250 mg
(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; .
96293-17-3
250mg
€72.90 2023-06-15
Chemenu
CM256012-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 95%+
5g
$*** 2023-05-29
abcr
AB483446-1 g
(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; .
96293-17-3
1g
€98.30 2023-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5519-1g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 98.0%(LC)
1g
¥590.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FD732-100mg
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
100mg
99CNY 2021-05-08
Alichem
A109006277-10g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
10g
$979.20 2023-08-31

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ammonia Solvents: Water ;  pH 6
Referência
Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary
Larionov, Oleg V.; Savel'eva, Tatyana F.; Kochetkov, Konstantin A.; Ikonnokov, Nikolai S.; Kozhushkov, Sergei I.; et al, European Journal of Organic Chemistry, 2003, (5), 869-877

Método de produção 2

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  0 °C
1.2 Solvents: Toluene ;  0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Referência
Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Shi, Yubai; Ma, Shaohua; Zhang, Yulin; Wang, Yanfang; Lu, Jin, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015

Método de produção 3

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; > 1 °C; 0 °C → 40 °C
1.2 Reagents: Tripotassium phosphate ;  40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7 - 8, cooled
Referência
Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  5 min, -30 °C
1.3 Reagents: Triethylamine ;  20 h, rt
Referência
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands
Xu, Yaochun; Correia, Isabelle; Ha-Duong, Tap; Kihal, Nadjib; Soulier, Jean-Louis; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 2842-2853

Método de produção 5

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Solvents: Dichloromethane ;  overnight, 40 °C
Referência
Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa
Ng, Vivian; Kuehne, Sarah A.; Chan, Weng C., Chemistry - A European Journal, 2018, 24(36), 9136-9147

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Referência
Design, synthesis and testing of Beta-strand mimics as protease inhibitors
Aitken, Steve, 2006, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  20 min, -15 °C
1.2 Solvents: Dichloromethane ;  30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ;  rt
Referência
Direct Targeting of Rab-GTPase-Effector Interactions
Spiegel, Jochen; Cromm, Philipp M.; Itzen, Aymelt; Goody, Roger S.; Grossmann, Tom N.; et al, Angewandte Chemie, 2014, 53(9), 2498-2503

Método de produção 8

Condições de reacção
1.1 Reagents: 1-Methylimidazole Solvents: Dichloromethane ;  5 min, -5 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivatives
Watson, Morag E.; Jamieson, Craig; Kennedy, Alan R.; Mason, Andrew M., Tetrahedron, 2019, 75(36),

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  rt; 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  pH 2.0 - 2.5, 20 - 25 °C
Referência
Disubstituted amino acids and methods of preparation and use thereof
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ;  rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic Acid
Smith, Daniel J.; Yap, Glenn P. A.; Kelley, James A.; Schneider, Joel P., Journal of Organic Chemistry, 2011, 76(6), 1513-1520

Método de produção 11

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; 30 min, -10 °C
1.2 -30 °C; 10 h, rt
Referência
Preparation of novel cyclic boronate inhibitors of HCV replication
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  reflux; reflux → 66 °C
Referência
Simple method for synthesizing chiral amino acids
, China, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 10 min, rt
1.2 Solvents: Dichloromethane ;  rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases
Li, Linfeng ; Chenna, Bala C. ; Yang, Kai S. ; Cole, Taylor R.; Goodall, Zachary T.; et al, Journal of Medicinal Chemistry, 2021, 64(15), 11267-11287

Método de produção 14

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -30 - -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  -30 °C; 10 h, rt
Referência
Preparation of triazole-containing peptidomimetic macrocyclic compounds
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  12 h, rt
Referência
Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes
Craig, Austin; Kolks, Niklas; Urusova, Elizaveta A.; Zischler, Johannes; Brugger, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508

Método de produção 16

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Referência
Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acids
Belokon, Yuri N.; Tararov, Vitali I.; Maleev, Viktor I.; Savel'eva, Tatiana F.; Ryzhov, Michael G., Tetrahedron: Asymmetry, 1998, 9(23), 4249-4252

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  70 °C; 2 h, 70 °C
Referência
Preparation of L-theanine by chemical method
, China, , ,

Método de produção 18

Condições de reacção
1.1 Reagents: 1-Methylimidazole Solvents: Dimethylformamide ;  10 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Methanesulfonyl chloride ;  20 min, -10 °C
1.3 overnight, -10 °C → rt
Referência
Synthesis of Chiral Spin-Labeled Amino Acids
Vuong, Wayne; Mosquera-Guagua, Fabricio; Sanichar, Randy; McDonald, Tyler R.; Ernst, Oliver P. ; et al, Organic Letters, 2019, 21(24), 10149-10153

Método de produção 19

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Referência
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

Método de produção 20

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Referência
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

Método de produção 21

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  3 h, rt
Referência
Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids
Ueki, Hisanori; Ellis, Trevor K.; Martin, Collin H.; Boettiger, Tomas U.; Bolene, Shawna B.; et al, Journal of Organic Chemistry, 2003, 68(18), 7104-7107

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
A915503
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):256.0/843.0